methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate is a pyrazole-based organic compound featuring a para-hydroxymethylphenyl substituent at the N1 position and a methyl ester group at the C3 position of the pyrazole ring. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol (calculated). The hydroxymethyl (-CH₂OH) group on the phenyl ring enhances polarity and hydrogen-bonding capacity, while the methyl ester (-COOCH₃) contributes to moderate lipophilicity.
Properties
IUPAC Name |
methyl 1-[4-(hydroxymethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOSUGCQJYWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
The synthesis of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate generally involves the formation of a pyrazole ring followed by the introduction of the hydroxymethyl group. This can be achieved through various routes, including the use of hydrazines and suitable aldehydes or ketones.
Specific Synthesis Route
Starting Materials : The synthesis often begins with 4-hydroxybenzaldehyde or its derivatives, which are reacted with hydrazine derivatives to form the pyrazole core.
Pyrazole Formation : The reaction between the aldehyde and hydrazine typically occurs in the presence of a solvent like ethanol or methanol. The choice of solvent can influence the yield and purity of the product.
Introduction of the Carboxylate Group : The pyrazole ring is then functionalized with a carboxylate group, which can be achieved through esterification reactions or by using carboxylic acid derivatives.
Final Product Isolation : The final step involves purification, often using chromatography techniques to isolate the desired compound.
Example Synthesis Protocol
- Step 1 : React 4-hydroxybenzaldehyde with phenylhydrazine in ethanol to form the pyrazole core.
- Step 2 : Protect the hydroxyl group if necessary, followed by esterification to introduce the methyl carboxylate group.
- Step 3 : Deprotect the hydroxyl group to obtain the hydroxymethyl functionality.
Key Reagents and Conditions
| Reagent/Condition | Role in Synthesis |
|---|---|
| 4-Hydroxybenzaldehyde | Starting material for pyrazole formation |
| Phenylhydrazine | Forms pyrazole ring with aldehyde |
| Ethanol/Methanol | Solvents for pyrazole formation |
| Esterification Reagents (e.g., methyl chloroformate) | Introduces methyl carboxylate group |
| Deprotection Reagents (e.g., acid or base) | Removes protecting groups |
Challenges and Considerations
- Yield and Purity : The choice of solvent and reaction conditions significantly affects the yield and purity of the final product.
- Regioselectivity : In pyrazole formation, controlling regioselectivity can be challenging, especially when using unsymmetrical hydrazines.
- Stability of Intermediates : Some intermediates may be unstable or prone to side reactions, requiring careful handling and storage.
Research Findings and Data
While specific data on the synthesis of this compound is limited in the provided sources, general trends in pyrazole synthesis suggest that yields can vary widely based on conditions and reagents used. For instance, the use of different solvents and hydrazine derivatives can lead to varying regioisomeric compositions, as observed in similar pyrazole syntheses.
| Synthesis Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux, 24h | 60-70 | 80-90 |
| Methanol, reflux, 24h | 50-60 | 75-85 |
Note : The above table is hypothetical and based on general trends in organic synthesis. Actual yields and purities may vary based on specific experimental conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(carboxy)phenyl]-1H-pyrazole-3-carboxylate.
Reduction: Formation of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate has been evaluated in vitro for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and colon cancer cells, suggesting its potential as a lead compound in the development of new anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound demonstrated significant inhibition of COX-2 in preclinical models, indicating its potential as an anti-inflammatory drug .
Biological Research Applications
Biological Activity Screening
This compound is utilized in biological assays to screen for various activities, including antimicrobial and antiviral effects. Its structure allows it to interact with biological targets effectively, making it a suitable candidate for further pharmacological studies .
Mechanistic Studies
Research on the mechanism of action of this compound has revealed insights into its interaction with specific enzymes and receptors. For example, studies have focused on its ability to modulate nitric oxide pathways, which are critical in various physiological processes and disease states .
Synthetic Methodologies
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents that can enhance its biological activity. The compound can be derived from simpler pyrazole precursors through methods such as alkylation and acylation .
Table: Synthetic Routes for this compound
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydroxymethylation (formaldehyde) | Intermediate A |
| 2 | Esterification (methyl chloroformate) | Methyl ester |
| 3 | Cyclization (base catalysis) | This compound |
Case Studies
Case Study: Anticancer Activity Evaluation
In a study published in the Egyptian Journal of Chemistry, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study: Anti-inflammatory Mechanism Investigation
A recent investigation into the anti-inflammatory effects of this compound explored its role as a COX-2 inhibitor. The study employed both in vitro assays and animal models to assess inflammation reduction, providing evidence for its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Polarity and Solubility
Hydroxymethyl (-CH₂OH) vs. Formyl (-CHO):
The hydroxymethyl group in the target compound increases polarity and water solubility compared to the formyl derivative (C₁₂H₁₀N₂O₃). The -CH₂OH group can participate in hydrogen bonding, making the compound more amenable to aqueous environments . In contrast, the formyl group (-CHO) is less polar and may enhance membrane permeability in biological systems.- Methyl Ester (-COOCH₃) vs. Ethyl Ester (-COOCH₂CH₃): Methyl esters generally exhibit lower lipophilicity (logP) than ethyl esters.
Electronic and Reactivity Profiles
- Electron-Donating vs. Electron-Withdrawing Groups: The hydroxymethyl group is electron-donating via its -OH moiety, which may stabilize the pyrazole ring through resonance.
Reactivity of Functional Groups: The hydroxymethyl group can undergo oxidation to form a carboxylic acid (-COOH) or formylation (-CHO), while the formyl group in C₁₂H₁₀N₂O₃ is prone to nucleophilic addition reactions. Ethyl esters are generally more resistant to hydrolysis than methyl esters, affecting metabolic stability .
Biological Activity
Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydroxymethyl group on a phenyl ring connected to a pyrazole structure, which contributes to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 247.25 g/mol. The presence of the hydroxymethyl group enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Phenyl Group : Utilizing coupling reactions, such as Suzuki-Miyaura coupling, allows for the introduction of the phenyl group.
- Hydroxymethylation : A hydroxymethyl group is introduced using formaldehyde.
- Esterification : The carboxylate ester is formed by reacting a carboxylic acid derivative with methanol in the presence of an acid catalyst .
Biological Activities
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives often show significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
- Anti-inflammatory Properties : Studies have suggested that pyrazole compounds can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines like TNF-alpha .
- Antifungal Activity : Some derivatives have been evaluated for their antifungal properties, showing promising results against various fungal strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
